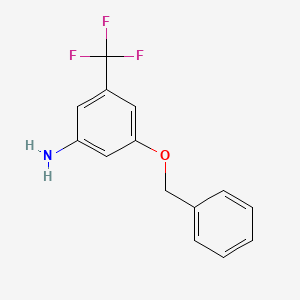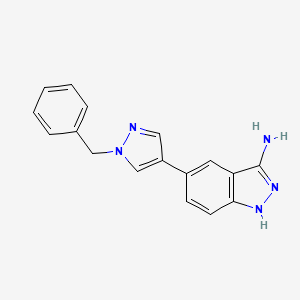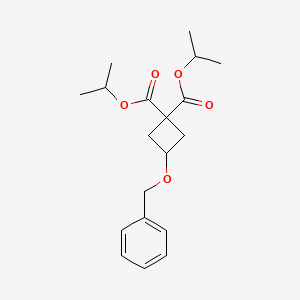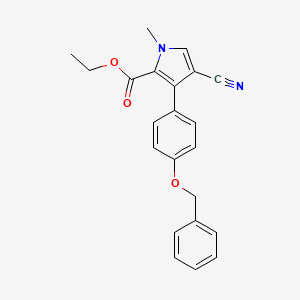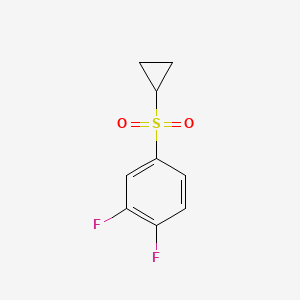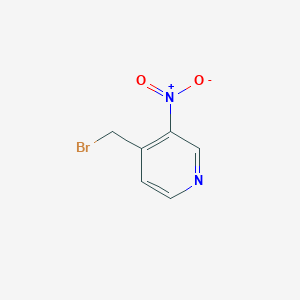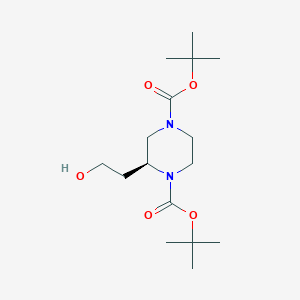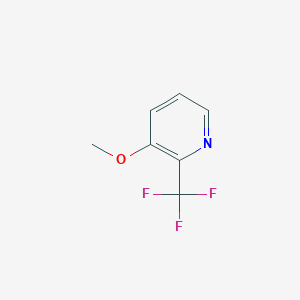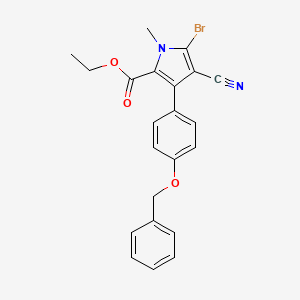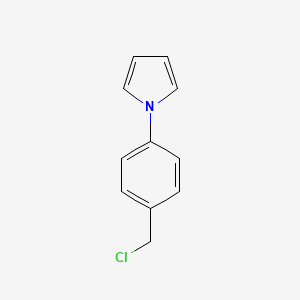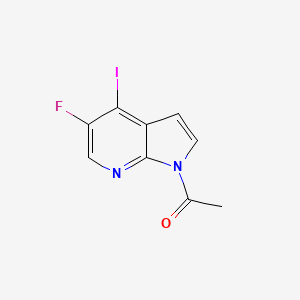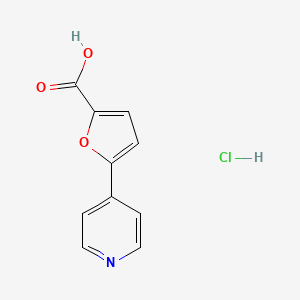
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride
Overview
Description
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 225.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H . This code represents the molecular structure of the compound, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the sources I accessed.Scientific Research Applications
Analytical and Spectral Study Applications
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride's derivatives have been explored for their chelating properties with transition metals. Patel (2020) investigated the antimicrobial activity of these compounds against human pathogenic bacteria, finding variable inhibition effects based on the compound used (Patel, 2020).
Synthesis of New Compounds
In the realm of synthetic chemistry, derivatives of this compound have been used to create new chemical structures. Kandinska, Kozekov, and Palamareva (2006) studied its reaction with homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of new tetrahydroisoquinolinones (Kandinska et al., 2006).
Biomedical Applications
In the biomedical field, derivatives of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride have shown potential. For example, Jeon et al. (2017) synthesized a novel derivative that acted as a DNA intercalative human topoisomerase IIα catalytic inhibitor with anticancer activity (Jeon et al., 2017).
Enzyme-Catalyzed Oxidation
In enzymology, derivatives have been used in the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural, a process important in biobased chemical production. Dijkman, Groothuis, and Fraaije (2014) identified enzymes capable of this conversion, demonstrating efficient and environmentally friendly oxidation processes (Dijkman et al., 2014).
Antimicrobial Activity
Furthermore, compounds derived from 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride have been researched for their antimicrobial properties. Hrasna, Ürgeová, and Krutošíková (2012) explored the antimicrobial activity of furo[3,2-C]Pyridine derivatives against bacteria and fungi, indicating their potential in antimicrobial treatments (Hrasna et al., 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
5-pyridin-4-ylfuran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-6H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZMKYQFSDUTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



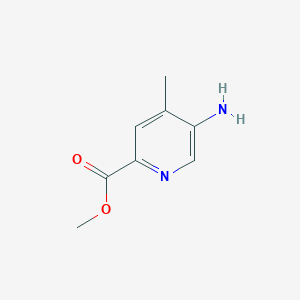
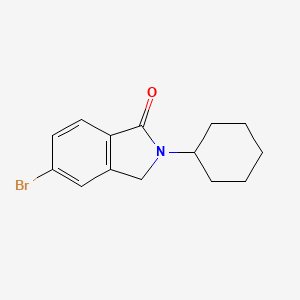
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)
